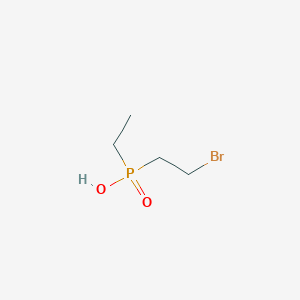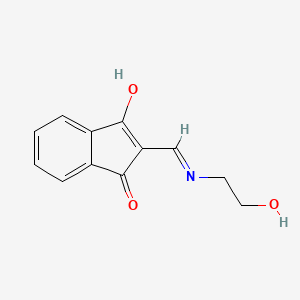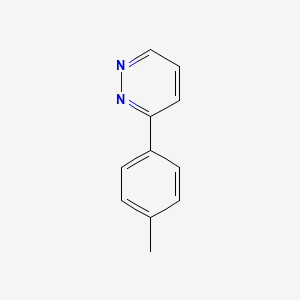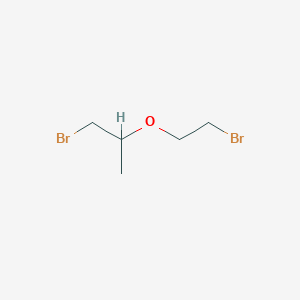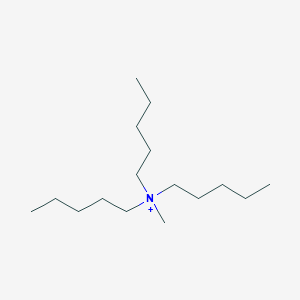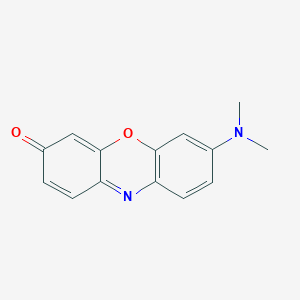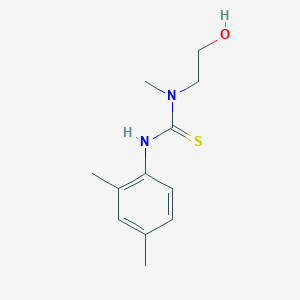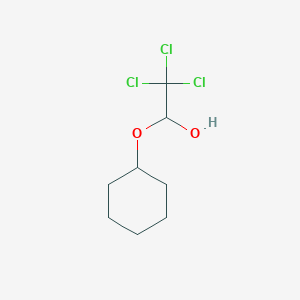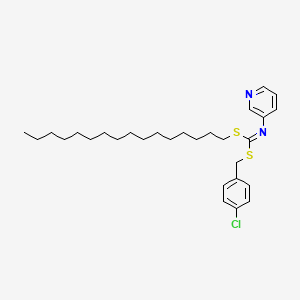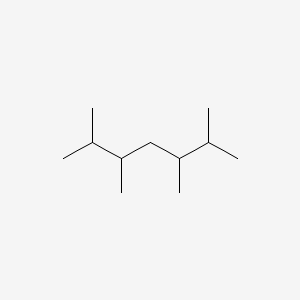
2,3,5,6-Tetramethylheptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,5,6-Tetramethylheptane is an organic compound with the molecular formula C11H24 and a molecular weight of 156.3083 g/mol It is a branched alkane, characterized by the presence of four methyl groups attached to a heptane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6-Tetramethylheptane can be achieved through various organic synthesis techniques. One common method involves the alkylation of heptane with methyl groups under controlled conditions. This process typically requires the use of a strong acid catalyst, such as sulfuric acid or aluminum chloride, to facilitate the alkylation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2,3,5,6-Tetramethylheptane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert this compound into simpler hydrocarbons.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, resulting in the formation of halogenated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using hydrogen gas (H2) and a metal catalyst such as palladium (Pd) or platinum (Pt).
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of light or a catalyst.
Major Products Formed
Oxidation: Alcohols, ketones, carboxylic acids.
Reduction: Simpler hydrocarbons.
Substitution: Halogenated derivatives.
Scientific Research Applications
2,3,5,6-Tetramethylheptane has various applications in scientific research, including:
Chemistry: Used as a reference compound in the study of alkane reactivity and as a solvent in certain chemical reactions.
Biology: Investigated for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Explored for its potential use as a pharmaceutical intermediate in the synthesis of active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of specialty chemicals and as a component in certain industrial formulations.
Mechanism of Action
The mechanism of action of 2,3,5,6-Tetramethylheptane involves its interaction with various molecular targets and pathways. As a hydrocarbon, it primarily affects the hydrophobic regions of biomolecules, influencing their structure and function. The specific pathways and targets depend on the context of its application, such as its use in chemical reactions or biological studies.
Comparison with Similar Compounds
Similar Compounds
2,2,6,6-Tetramethylheptane: Another branched alkane with a similar molecular formula but different structural arrangement.
2,2,6,6-Tetramethyl-3,5-heptanedione: A diketone with similar molecular weight but different functional groups.
Uniqueness
2,3,5,6-Tetramethylheptane is unique due to its specific arrangement of methyl groups on the heptane backbone, which imparts distinct physical and chemical properties. This structural uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Properties
CAS No. |
52670-32-3 |
|---|---|
Molecular Formula |
C11H24 |
Molecular Weight |
156.31 g/mol |
IUPAC Name |
2,3,5,6-tetramethylheptane |
InChI |
InChI=1S/C11H24/c1-8(2)10(5)7-11(6)9(3)4/h8-11H,7H2,1-6H3 |
InChI Key |
RAHGVMDMAJFLTP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)CC(C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


